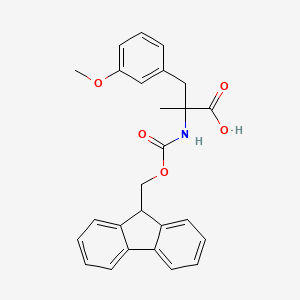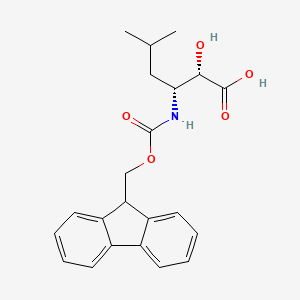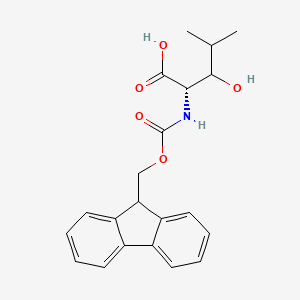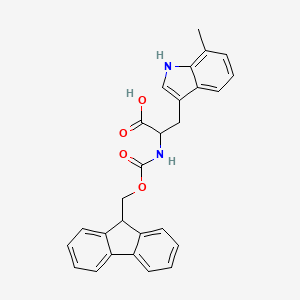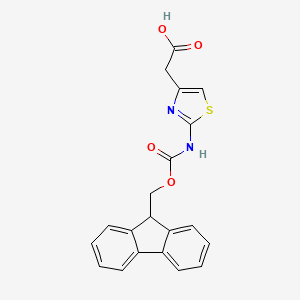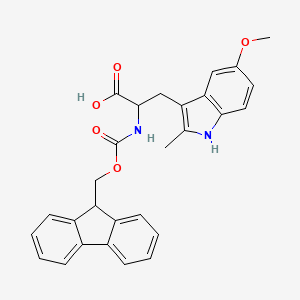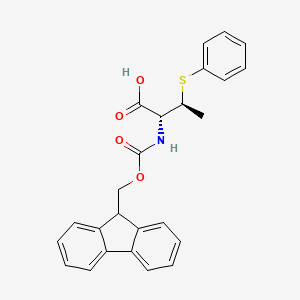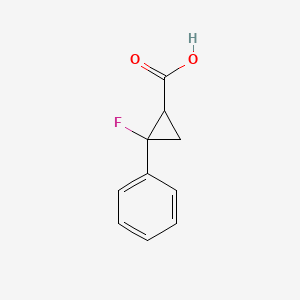
2-Fluoro-2-phenylcyclopropanecarboxylic acid
説明
Synthesis Analysis
FPCA was first synthesized in 2015 by Wei Su and colleagues from the University of Science and Technology of China . A novel synthesis method for 2-fluorocyclopropane carboxylic acid has been disclosed, which involves several steps including reacting 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate .Molecular Structure Analysis
The molecular weight of FPCA is 180.17 g/mol. The molecule is chiral, meaning it has two mirror-image forms known as enantiomers.Physical And Chemical Properties Analysis
FPCA is a cyclic carboxylic acid. Its physical and chemical properties are not explicitly detailed in the search results.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques for 2-fluoro-2-phenylcyclopropanecarboxylic acid and related compounds have been developed. For instance, a method involving cyclopropanation followed by Curtius rearrangement and oxidative cleavage has been described for producing α-amino acids related to this compound (Sloan & Kirk, 1997). Similarly, the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters has been used for its stereoselective synthesis (Shibue & Fukuda, 2014).
Chemical Properties and Reactions : Studies on the solvolysis of chlorofluorocyclopropanes have provided insights into the chemical behavior of related fluoro-organic compounds (Bessière & Schlosser, 1976). Additionally, the solid-state structures of various 2-fluoro-2-phenylcyclopropane derivatives have been examined, showing interesting intermolecular interactions (Fröhlich et al., 2006).
Applications in Stereochemistry and Chiral Analysis
Chiral Derivatizing Agent : The compound has been used as a chiral derivatizing agent. The enantiomers of 2-fluoro-2-phenyl propanoic acid, a closely related compound, have been separated and used in chiral analysis (Hamman, 1993).
Enantiomeric Excess Determination : The specific rotation of S-2-fluoro-2-phenyl acetic acid, another related compound, has been used to determine the enantiomeric excess of secondary alcohols, demonstrating its utility in stereochemistry (Hamman et al., 1987).
Potential Biomedical Applications
Inhibition of Monoamine Oxidase : Fluorinated phenylcyclopropylamines, compounds structurally similar to 2-fluoro-2-phenylcyclopropanecarboxylic acid, have been studied for their inhibitory activity on monoamine oxidase A and B, indicating potential applications in neurobiology and pharmacology (Yoshida et al., 2004).
Molecular Structure Analysis : The molecular structure and absolute configuration of related compounds have been determined using X-ray diffraction methods, contributing to our understanding of their potential in drug design (Ries & Bernal, 1985).
Safety And Hazards
FPCA may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2-fluoro-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVTWLQHAOUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670002 | |
| Record name | 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-phenylcyclopropanecarboxylic acid | |
CAS RN |
914221-42-4 | |
| Record name | 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



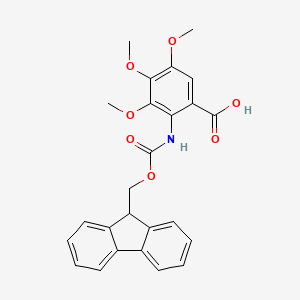
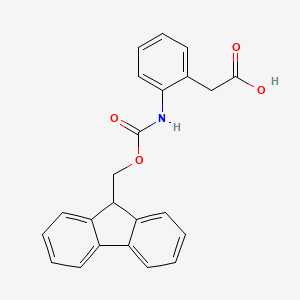
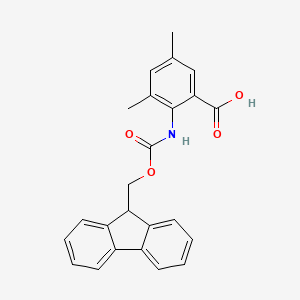
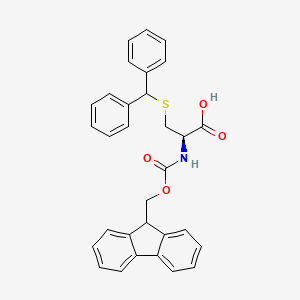
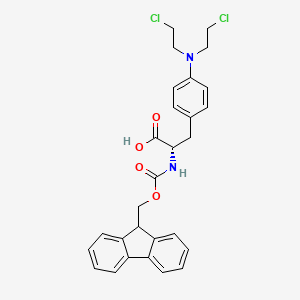
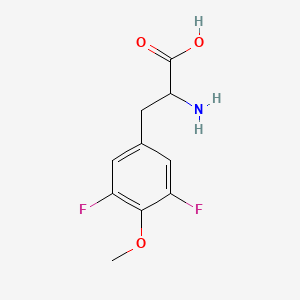
![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)
